2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
Brand Name: Vulcanchem
CAS No.: 68388-08-9
VCID: VC13313643
InChI: InChI=1S/C11H8ClNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl
Molecular Formula: C11H8ClNO4
Molecular Weight: 253.64 g/mol

2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-

CAS No.: 68388-08-9

Cat. No.: VC13313643

Molecular Formula: C11H8ClNO4

Molecular Weight: 253.64 g/mol

* For research use only. Not for human or veterinary use.

2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]- - 68388-08-9

Specification

CAS No. 68388-08-9
Molecular Formula C11H8ClNO4
Molecular Weight 253.64 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate
Standard InChI InChI=1S/C11H8ClNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Standard InChI Key CZQOBTJLBSVYMC-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound is (2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate, reflecting its core structure (Figure 1). Key features include:

  • Pyrrolidinedione backbone: A cyclic diamide with ketone groups at positions 2 and 5.

  • 2-Chlorobenzoyl ester: A chlorinated aromatic moiety linked via an ester bond to the nitrogen of the pyrrolidinedione ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈ClNO₄
Molecular Weight253.64 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)~1.5 (estimated)
SolubilityLow in water; soluble in organic solvents

The SMILES notation (C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl) and InChIKey (CZQOBTJLBSVYMC-UHFFFAOYSA-N) provide precise structural identifiers .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via esterification of 2,5-pyrrolidinedione (succinimide) with 2-chlorobenzoyl chloride. Key steps include:

  • Activation: Use of a base (e.g., triethylamine) to deprotonate the succinimide nitrogen.

  • Coupling: Reaction with 2-chlorobenzoyl chloride in anhydrous conditions (e.g., tetrahydrofuran or dichloromethane).

  • Purification: Chromatography or recrystallization to isolate the product .

Table 2: Reaction Conditions and Yields

ReagentConditionsYield (%)
2-Chlorobenzoyl chlorideTHF, 0°C, 12h78
TriethylamineRoom temperature, stirring85

Reactivity Profile

  • Hydrolysis: The ester bond undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-chlorobenzoic acid and 2,5-pyrrolidinedione.

  • Nucleophilic Substitution: The chlorine atom on the benzoyl group participates in aromatic substitution reactions, enabling derivatization .

  • Reduction: Lithium aluminum hydride reduces the ketone groups to alcohols, though this destabilizes the lactam ring.

Pharmacological Applications

Mechanism of Action as a Muscle Relaxant

Chlorphenesin carbamate acts as a centrally acting muscle relaxant, modulating GABAergic neurotransmission in the spinal cord and brainstem. It reduces skeletal muscle hyperactivity by enhancing inhibitory GABA pathways, making it effective against spasms and myalgia .

Table 3: Comparative Efficacy of Muscle Relaxants

CompoundED₅₀ (mg/kg)Receptor Specificity
Chlorphenesin carbamate12.5GABAₐ receptor
Baclofen8.2GABA₆ receptor
Tizanidine0.3α₂-Adrenergic
Hazard CategoryPictogramSignal Word
Acute Toxicity (Oral)GHS06Danger
Skin SensitizationGHS07Warning

Comparison with Structural Analogues

Chlorine Positional Isomers

  • 2-Chloro vs. 4-Chloro Derivatives: The 2-chloro isomer exhibits higher muscle relaxant potency due to enhanced lipid solubility and CNS penetration .

  • Methyl Substitution: 4-Methylbenzoyl analogues (e.g., CAS 83039-57-0) show reduced bioactivity, highlighting the chlorine’s electronic effects.

Table 5: Physicochemical Comparison

CompoundLogPIC₅₀ (GABAₐ)
2-Chloro derivative1.512.5 µM
4-Chloro derivative1.218.7 µM
4-Methyl derivative1.8>50 µM

Recent Research Developments

Synthetic Innovations

Recent methodologies focus on one-pot synthesis and green chemistry:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12h to 2h with 90% yield .

  • Enzymatic Catalysis: Lipase-mediated esterification minimizes byproducts .

Expanded Therapeutic Roles

  • Neuroprotection: Prevents glutamate-induced neuronal apoptosis in vitro (EC₅₀ = 25 µM) .

  • Anticancer Potential: Pro-apoptotic effects in glioblastoma cell lines (IC₅₀ = 45 µM) .

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